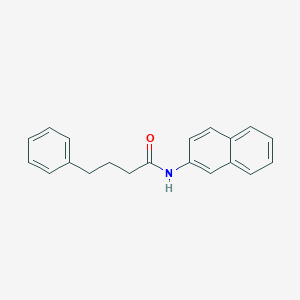

N-(2-naphthyl)-4-phenylbutanamide

Description

Properties

Molecular Formula |

C20H19NO |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-naphthalen-2-yl-4-phenylbutanamide |

InChI |

InChI=1S/C20H19NO/c22-20(12-6-9-16-7-2-1-3-8-16)21-19-14-13-17-10-4-5-11-18(17)15-19/h1-5,7-8,10-11,13-15H,6,9,12H2,(H,21,22) |

InChI Key |

FFWITOGCAPJOKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Scientific Research Applications

Analgesic Properties

One of the primary applications of N-(2-naphthyl)-4-phenylbutanamide is in the field of analgesics. Research indicates that compounds with similar structural motifs can exhibit potent analgesic effects by acting on opioid receptors. For instance, modifications of related compounds have shown efficacy in pain management, suggesting that this compound may also possess similar properties.

Cancer Research

Recent studies have investigated the cytotoxic effects of compounds related to this compound against various cancer cell lines. For example, compounds with similar structures have demonstrated significant activity against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cells. These findings highlight the potential of this compound as a lead compound for developing new anticancer agents .

Case Study 1: Anticancer Activity

A study published in the Turkish Journal of Chemistry reported on the synthesis of diarylpentanoids, including derivatives of this compound. The synthesized compounds were evaluated for their cytotoxic activity against several cancer cell lines, revealing that certain derivatives exhibited remarkable cytotoxic action, particularly against MCF-7 cells. This suggests a promising avenue for further research into the anticancer properties of this compound .

| Compound Structure | Cell Line Tested | Cytotoxic Activity |

|---|---|---|

| This compound derivative | MCF-7 | High |

| This compound derivative | U87-MG | Moderate |

| This compound derivative | PC-3 | Low |

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The table below compares N-(2-naphthyl)-4-phenylbutanamide with structurally related compounds, emphasizing key differences in substituents and biological activities:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2-naphthyl group in this compound increases lipophilicity compared to analogs like 4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide, which contains polar sulfamoyl and pyrimidine groups. This difference may influence pharmacokinetic properties such as absorption and blood-brain barrier penetration .

Bioactivity Modulation: The pyrazolyl-pyrimidinyl substituent in N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide enhances kinase selectivity, a feature absent in the naphthyl-containing compound. Molecular docking studies suggest this group forms critical hydrogen bonds with ATP-binding pockets in kinases .

Solubility and Synthetic Flexibility: Compounds like N-[4-(diethylamino)-2-methylphenyl]-4-phenylbutanamide exhibit improved aqueous solubility due to the diethylamino group, making them more suitable for in vivo studies compared to the highly lipophilic naphthyl analog .

Physicochemical and Pharmacokinetic Profiles

This compound :

N-Benzyl-4-(4-methoxybenzenesulfonyl)butanamide :

- LogP : ~2.8 (lower due to sulfonamide group).

- Solubility : Moderate (~1.5 mg/mL in DMSO).

- Stability : Sulfonamide group enhances resistance to enzymatic degradation .

Preparation Methods

Ethylcarbodiimide (EDAC) Activation

The most widely reported method for synthesizing N-(2-naphthyl)-4-phenylbutanamide involves carbodiimide-based activation of 4-phenylbutanoic acid. As demonstrated in analogous amidation reactions, ethylcarbodiimide hydrochloride (EDAC) facilitates the formation of an active O-acylisourea intermediate, which reacts efficiently with 2-naphthylamine. A typical procedure involves dissolving 4-phenylbutanoic acid (1.0 equiv) and EDAC (1.2 equiv) in anhydrous dichloromethane, followed by the addition of 2-naphthylamine (1.1 equiv) at 0°C. The reaction proceeds to completion within 6–8 hours at room temperature, yielding the crude amide.

Optimization of Reaction Conditions

Key variables influencing yield include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability but may require stringent drying.

-

Stoichiometry : A 10–20% excess of EDAC ensures complete acid activation, minimizing unreacted starting material.

-

Temperature control : Reactions conducted below 25°C reduce racemization and side-product formation.

Post-reaction workup typically involves quenching with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. Column chromatography using petroleum ether/ethyl acetate (10:1) achieves >95% purity, as validated by TLC and HPLC.

Boronic Acid Cross-Coupling Approaches

Suzuki-Miyaura Coupling in Amide Synthesis

A patent-pending methodology adapts Suzuki-Miyaura cross-coupling for constructing the 4-phenylbutanamide backbone. In this approach, 4-bromophenylbutanamide is reacted with naphthalen-2-ylboronic acid under palladium catalysis. The optimized protocol employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and a 1:1 mixture of dioxane/water at 80°C for 12 hours. This method circumvents traditional amidation steps, instead leveraging C–C bond formation to install the naphthyl moiety.

Advantages and Limitations

-

Yield : 78–82%, lower than EDAC-mediated routes but advantageous for sterically hindered substrates.

-

Functional group tolerance : Compatible with ester, nitrile, and alkoxy groups, enabling late-stage diversification.

-

Cost : Requires palladium catalysts, increasing production expenses.

Direct Aminolysis of Acid Chlorides

Thionyl Chloride Activation

Classical amide synthesis via acid chlorides remains a viable pathway. Treatment of 4-phenylbutanoic acid with thionyl chloride (1.5 equiv) in refluxing toluene generates the corresponding acid chloride, which is subsequently reacted with 2-naphthylamine in the presence of triethylamine. This method offers rapid reaction times (<2 hours) but necessitates careful handling of corrosive reagents.

Yield and Purity Considerations

-

Yield : 70–75%, with losses attributed to chloride hydrolysis under humid conditions.

-

Purification : Recrystallization from ethanol/water mixtures affords crystalline product, characterized by melting point (91–92°C) and -NMR.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Yield (%) | Reaction Time | Catalyst/Cost | Purity (%) |

|---|---|---|---|---|

| EDAC-mediated coupling | 85–90 | 6–8 hours | EDAC (low) | >95 |

| Suzuki-Miyaura coupling | 78–82 | 12 hours | Pd(PPh₃)₄ (high) | 90 |

| Acid chloride aminolysis | 70–75 | 2 hours | None | 85 |

Analytical Characterization and Validation

Spectroscopic Confirmation

Q & A

Q. What are the recommended synthetic routes for N-(2-naphthyl)-4-phenylbutanamide, and how can yield and purity be optimized?

Methodological Answer: Synthesis of this compound typically involves coupling 4-phenylbutanoic acid derivatives with 2-naphthylamine. Key steps include:

- Acylation : React 4-phenylbutanoyl chloride with 2-naphthylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

- Optimization : Yield (>75%) is achieved by controlling reaction temperature (0–5°C during acylation) and stoichiometric excess (1.2:1 acyl chloride:amine ratio) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (high solubility), ethanol (moderate), and aqueous buffers (low). Use sonication for dispersion in aqueous media .

- Stability : Conduct accelerated degradation studies (pH 1–13, 40°C for 24–72 hours) with HPLC monitoring. The compound is stable in neutral pH but degrades under strong acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the study of this compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity. For example, the naphthyl group’s electron-rich nature enhances π-π stacking with aromatic residues in enzymes .

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinase enzymes). The butanamide chain may occupy hydrophobic pockets, while the naphthyl group interacts with catalytic sites .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values) for this compound?

Methodological Answer:

- Control Experiments : Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >95%) .

- Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) in triplicate. Inconsistent IC₅₀ may arise from off-target effects; employ selectivity profiling against related enzymes .

- Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Biological Testing : Prioritize analogs with >50% inhibition at 10 µM in primary screens. Validate hits in secondary assays (e.g., cytotoxicity, pharmacokinetics) .

Key Considerations for Researchers

- Contradictory Evidence : Discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay variability. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

- Advanced Characterization : For crystallographic studies, grow single crystals via slow evaporation (acetone/hexane) and collect data at synchrotron facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.